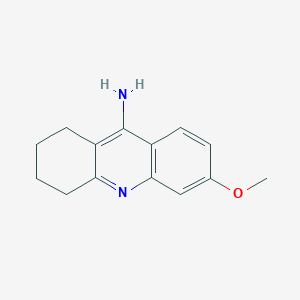
9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising tool for investigating a range of biological processes.
Wirkmechanismus
The mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- is complex and not fully understood. However, it is known to interact with DNA and RNA, causing changes in their structure and function. This interaction can lead to a range of biochemical and physiological effects, including changes in gene expression, protein synthesis, and cell growth and division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- are diverse and depend on the specific biological system being studied. Some of the most commonly observed effects include changes in gene expression, alterations in protein synthesis, and disruption of cell growth and division. Additionally, this compound has been found to have potential applications in the treatment of cancer, infectious diseases, and other conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- in lab experiments is its versatility. This compound can be used in a wide range of biological systems and has a variety of potential applications. However, there are also some limitations to its use. For example, the synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- can be challenging and time-consuming, and the compound may have limited solubility in some biological systems.
Zukünftige Richtungen
There are many potential future directions for research involving 9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy-. Some of the most promising areas of investigation include the development of new synthesis methods that are more efficient and cost-effective, the exploration of the compound's potential as a therapeutic agent for a range of diseases, and the investigation of its potential as a tool for imaging biological processes in vivo.
Conclusion:
9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- is a synthetic compound with a wide range of potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising tool for investigating a range of biological processes. While there are some limitations to its use, the versatility of 9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- and its potential for future research make it an exciting area of investigation in the field of biological sciences.
Synthesemethoden
The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- is a complex process that requires specialized equipment and expertise. The most common method for synthesizing this compound involves the reaction of acridine with a reducing agent in the presence of a solvent. This process can be time-consuming and challenging, but it has been successfully used to produce high-quality 9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
One of the most promising applications of 9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- is in the field of scientific research. This compound has been found to have a range of potential uses, including as a fluorescent probe for imaging biological processes, as a DNA intercalator for studying DNA structure and function, and as a potential therapeutic agent for a variety of diseases.
Eigenschaften
CAS-Nummer |
187960-38-9 |
|---|---|
Molekularformel |
C14H16N2O |
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
6-methoxy-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C14H16N2O/c1-17-9-6-7-11-13(8-9)16-12-5-3-2-4-10(12)14(11)15/h6-8H,2-5H2,1H3,(H2,15,16) |
InChI-Schlüssel |
GCTSJRRFEWSVAJ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=C3CCCCC3=N2)N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=C3CCCCC3=N2)N |
Andere CAS-Nummern |
187960-38-9 |
Synonyme |
9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Iminoimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B64829.png)
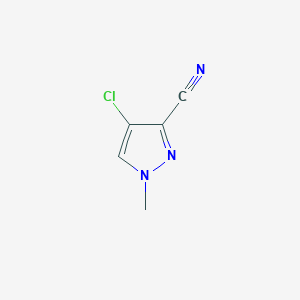
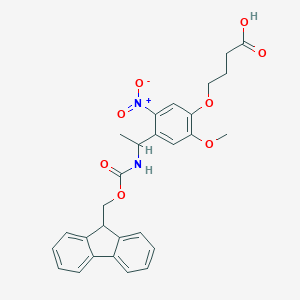
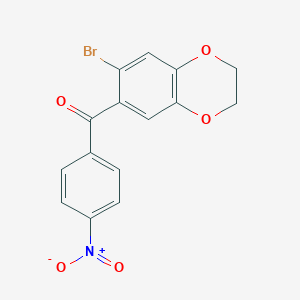



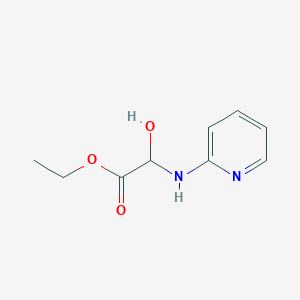
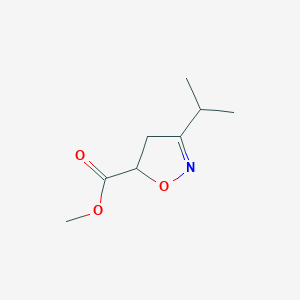
![3-Isopropylfuro[2,3-b]pyridine](/img/structure/B64855.png)


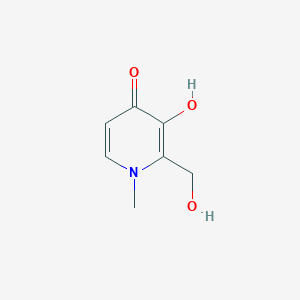
![1-[6-(Benzyloxy)pyridin-3-YL]ethanone](/img/structure/B64862.png)